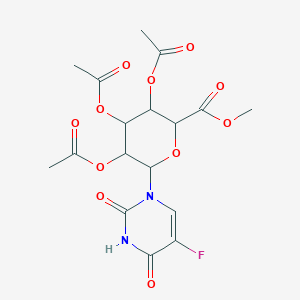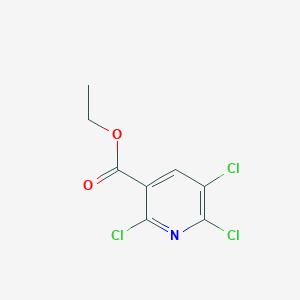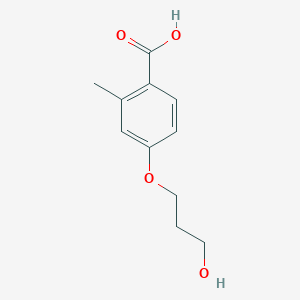
4-(3-Hydroxypropoxy)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypropoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the hydroxypropoxy group on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypropoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(3-Hydroxypropoxy)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropoxy)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxypropoxy)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.
3-Hydroxybenzoic acid: Lacks the hydroxypropoxy group and the methyl group.
2-Methylbenzoic acid: Lacks the hydroxypropoxy group.
Uniqueness
4-(3-Hydroxypropoxy)-2-methylbenzoic acid is unique due to the presence of both the hydroxypropoxy group and the methyl group on the benzene ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(3-hydroxypropoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(15-6-2-5-12)3-4-10(8)11(13)14/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) |
Clave InChI |
NBKIWILLFGZEOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


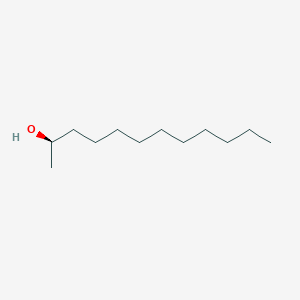


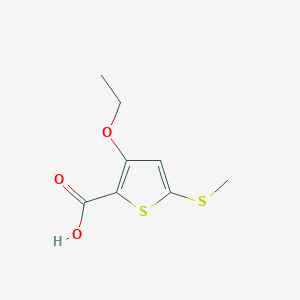
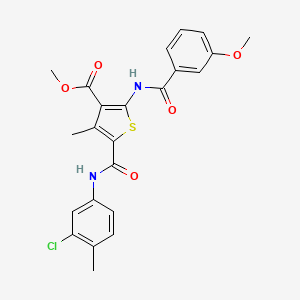

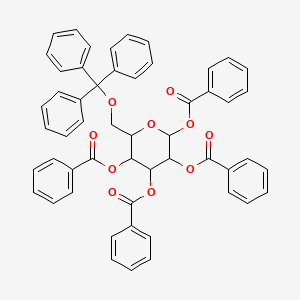
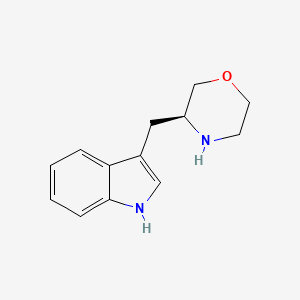
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
